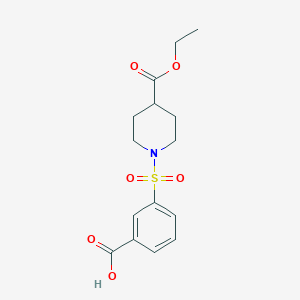
4-(エトキシカルボニル)ピペリジノスルホニルベンゼンカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid” is a chemical compound used in proteomics research . It has a molecular formula of C15H19NO6S and a molecular weight of 341.38 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H19NO6S . The specific structural details are not provided in the search results.科学的研究の応用
プロテオミクス研究
“4-(エトキシカルボニル)ピペリジノスルホニルベンゼンカルボン酸”は、プロテオミクス研究で使用されます . プロテオミクスは、タンパク質、特にその構造と機能を大規模に研究する分野です。 この化合物は、質量分析やクロマトグラフィーなどのさまざまなプロテオミクス技術を使用して、タンパク質発現、相互作用、修飾を研究するために使用できます .
鈴木・宮浦カップリング
鈴木・宮浦カップリングは、炭素-炭素結合を形成するために使用される、パラジウム触媒クロスカップリング反応の一種です . “4-(エトキシカルボニル)ピペリジノスルホニルベンゼンカルボン酸”がこの反応で使用されているという直接的な証拠はありませんが、その構造的特徴から、使用される可能性があります。 スルホニル基は、カップリングプロセスで脱離基として作用する可能性があります .
触媒的プロト脱ボロン化
触媒的プロト脱ボロン化は、ボロン酸エステルが他の官能基に変換されるプロセスです . “4-(エトキシカルボニル)ピペリジノスルホニルベンゼンカルボン酸”はボロン酸エステルを含んでいませんが、その構造から、このようなプロセスによってボロン酸エステルから合成される可能性があります .
他の化合物の合成
その複雑な構造から、“4-(エトキシカルボニル)ピペリジノスルホニルベンゼンカルボン酸”は、他の複雑な有機化合物の合成におけるビルディングブロックとして使用できる可能性があります .
製薬研究
その複雑な構造から、“4-(エトキシカルボニル)ピペリジノスルホニルベンゼンカルボン酸”は、製薬用途について調査される可能性があります。 新規薬剤開発におけるリード化合物として使用できます .
環境研究
“4-(エトキシカルボニル)ピペリジノスルホニルベンゼンカルボン酸”の環境への影響と運命は、環境研究の対象となる可能性があります。 これには、その生分解性、毒性、環境中での蓄積の研究が含まれます .
作用機序
The mechanism of action of 3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid is not yet fully understood. However, it is believed that the compound can interact with various proteins and enzymes in the body. This interaction can lead to changes in the activity of these proteins and enzymes, which can ultimately lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory, anti-tumor, and antimalarial properties. Additionally, 3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid has been suggested to have immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a range of reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that 3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid is a toxic compound and should be handled with care.
将来の方向性
There are a number of potential future directions for 3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid research. These include further studies into its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies into the biochemical and physiological effects of 3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid could help to identify new uses for the compound. Furthermore, research into the synthesis and optimization of 3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid could lead to the development of more efficient and cost-effective methods for producing the compound. Finally, research into the toxicity of 3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid could help to identify safe and effective methods for its use in laboratory experiments.
合成法
The synthesis of 3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid typically involves the reaction of 4-ethoxycarbonylpiperidine with sulfonyl chloride, followed by the addition of benzenecarboxylic acid. This reaction is typically performed in a solvent such as acetonitrile, dichloromethane, or dimethylformamide. The reaction can be carried out at room temperature, but higher temperatures may be used to increase the reaction rate. The product of this reaction is a white solid that is soluble in water and organic solvents.
特性
IUPAC Name |
3-(4-ethoxycarbonylpiperidin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-2-22-15(19)11-6-8-16(9-7-11)23(20,21)13-5-3-4-12(10-13)14(17)18/h3-5,10-11H,2,6-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUNAZIIWBRSQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide](/img/structure/B2395968.png)
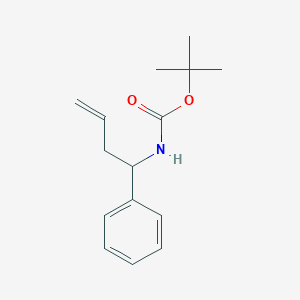
![7-Ethyl-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395970.png)
![5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395971.png)


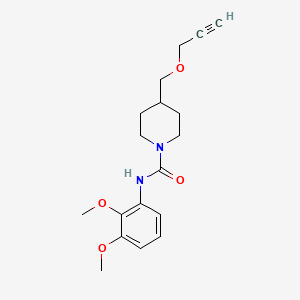
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2395977.png)
![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2395978.png)
![4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2395980.png)
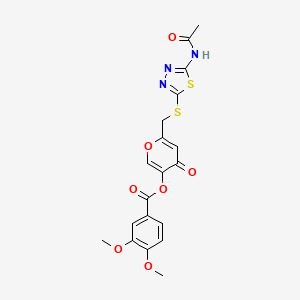
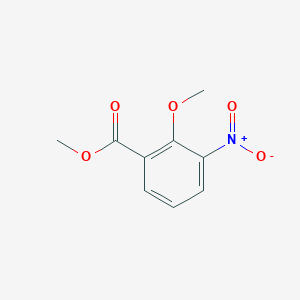
![(5R,8S)-10-((5-ethylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2395985.png)
